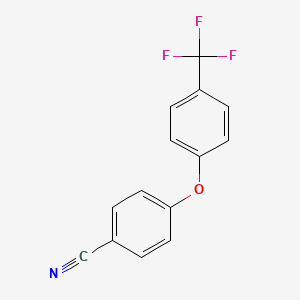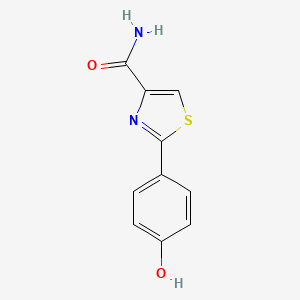![molecular formula C12H17ClN4O2 B8571590 tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B8571590.png)
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate is a chemical compound with the molecular formula C13H18ClN3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to an azetidine ring, which is further substituted with a 6-chloropyridazinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate typically involves the reaction of 6-chloropyridazine with azetidine-3-carboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridazinyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridazinyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl (6-chloropyridazin-3-yl)carbamate: Similar structure but lacks the azetidine ring.
Tert-butyl (1-(6-chloropyridazin-3-yl)piperidin-3-yl)carbamate: Contains a piperidine ring instead of an azetidine ring.
Uniqueness
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H17ClN4O2 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC名 |
tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)14-8-6-17(7-8)10-5-4-9(13)15-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,18) |
InChIキー |
QGEYABLNRYJKLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NN=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
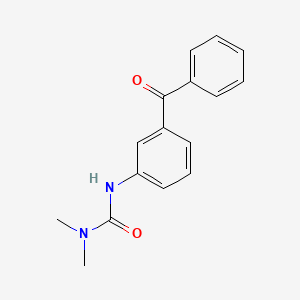
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)
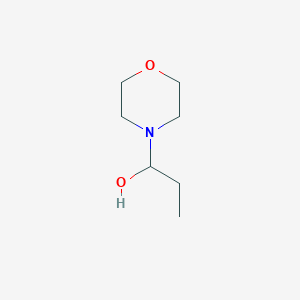
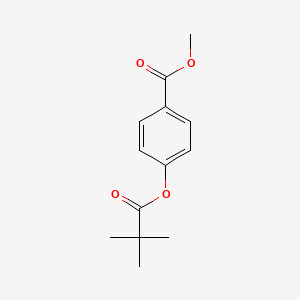
![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)
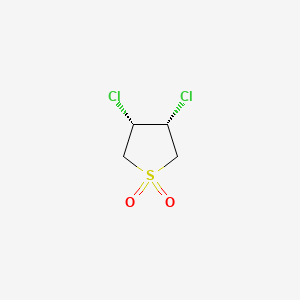
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)

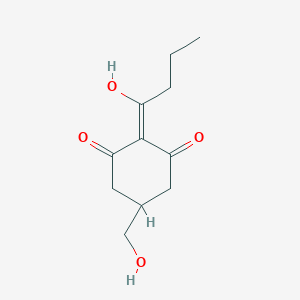
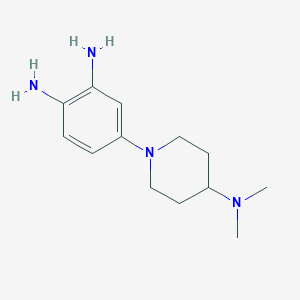
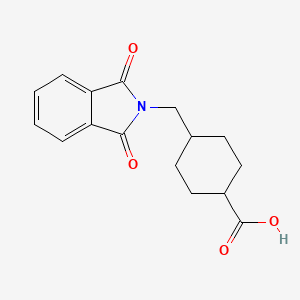
![2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoyl chloride](/img/structure/B8571593.png)
